Cas no 881656-36-6 (3-methoxy-5-Quinolinol)

3-methoxy-5-Quinolinol 化学的及び物理的性質
名前と識別子
-
- 3-methoxy-5-Quinolinol
- 3-methoxy-quinolin-5-ol
- SCHEMBL3249749
- 3-methoxyquinolin-5-ol
- AWEZTTWEBOCJAV-UHFFFAOYSA-N
- 5-Hydroxy-3-methoxyquinoline
- 881656-36-6
- ZB1210
- G80829
- DB-331402
-
- MDL: MFCD18414686
- インチ: InChI=1S/C10H9NO2/c1-13-7-5-8-9(11-6-7)3-2-4-10(8)12/h2-6,12H,1H3
- InChIKey: AWEZTTWEBOCJAV-UHFFFAOYSA-N
- ほほえんだ: COC1=CC2=C(C=CC=C2O)N=C1
計算された属性
- せいみつぶんしりょう: 175.063328530g/mol
- どういたいしつりょう: 175.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 42.4Ų
3-methoxy-5-Quinolinol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D584287-5g |
5-Hydroxy-3-methoxyquinoline |
881656-36-6 | 95% | 5g |
$1950 | 2024-08-03 | |
Alichem | A189000220-250mg |
5-Hydroxy-3-methoxyquinoline |
881656-36-6 | 98% | 250mg |
$725.04 | 2023-08-31 | |
Alichem | A189000220-1g |
5-Hydroxy-3-methoxyquinoline |
881656-36-6 | 98% | 1g |
$1965.04 | 2023-08-31 | |
Alichem | A189000220-500mg |
5-Hydroxy-3-methoxyquinoline |
881656-36-6 | 98% | 500mg |
$1034.03 | 2023-08-31 | |
eNovation Chemicals LLC | D584287-5g |
5-Hydroxy-3-methoxyquinoline |
881656-36-6 | 95% | 5g |
$1950 | 2025-02-25 | |
eNovation Chemicals LLC | D584287-5g |
5-Hydroxy-3-methoxyquinoline |
881656-36-6 | 95% | 5g |
$1950 | 2025-02-28 |
3-methoxy-5-Quinolinol 関連文献
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
3-methoxy-5-Quinolinolに関する追加情報
Professional Introduction to 3-Methoxy-5-Quinolinol (CAS No. 881656-36-6)
3-Methoxy-5-Quinolinol, identified by the Chemical Abstracts Service Number (CAS No.) 881656-36-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the quinoline family, a class of nitrogen-containing aromatic compounds known for their diverse biological activities and pharmacological applications. The structural features of 3-Methoxy-5-Quinolinol, particularly the methoxy group at the 3-position and the hydroxyl group at the 5-position, contribute to its unique chemical properties and potential biological functions.
The quinoline scaffold has a long history in medicinal chemistry, with numerous derivatives being investigated for their antimicrobial, antimalarial, and anticancer properties. Among these derivatives, 3-Methoxy-5-Quinolinol has emerged as a compound of interest due to its structural similarity to well-known bioactive molecules. The presence of both hydroxyl and methoxy functional groups makes this compound a versatile intermediate in synthetic chemistry, enabling further modifications to explore its pharmacological potential.
In recent years, there has been a growing interest in quinoline derivatives as scaffolds for drug discovery. The structural flexibility of quinolines allows for the introduction of various substituents, which can modulate their biological activity. For instance, studies have shown that modifications at the 3- and 5-positions can significantly influence the binding affinity and selectivity of quinoline-based compounds towards specific biological targets. This has led to the exploration of 3-Methoxy-5-Quinolinol as a precursor in the synthesis of novel therapeutic agents.
One of the most compelling aspects of 3-Methoxy-5-Quinolinol is its potential application in developing treatments for neurological disorders. Quinoline derivatives have been reported to interact with various neurotransmitter systems, suggesting their utility in managing conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy. The methoxy and hydroxyl groups in 3-Methoxy-5-Quinolinol may facilitate interactions with these systems by serving as hydrogen bond donors or acceptors, thereby modulating receptor activity.
Moreover, the synthesis of 3-Methoxy-5-Quinolinol presents an opportunity for exploring new synthetic methodologies. The compound's structure allows for diverse synthetic pathways, including condensation reactions, oxidation processes, and functional group interconversions. These synthetic strategies not only provide insights into the chemistry of quinoline derivatives but also offer opportunities for developing scalable and efficient synthetic routes for other bioactive molecules.
The pharmacological evaluation of 3-Methoxy-5-Quinolinol has revealed several promising properties. In vitro studies have indicated that this compound exhibits moderate antioxidant activity, which could be beneficial in combating oxidative stress-related diseases. Additionally, preliminary experiments suggest that it may possess anti-inflammatory effects by modulating key inflammatory pathways. These findings underscore the potential of 3-Methoxy-5-Quinolinol as a lead compound for further pharmacological development.
The structural features of 3-Methoxy-5-Quinolinol, particularly its quinoline core and functional groups, make it an attractive candidate for further derivatization. Researchers have explored various strategies to modify this scaffold, including introducing additional substituents at different positions or altering the connectivity between atoms. Such modifications can enhance or alter the biological activity of the compound, leading to more effective therapeutic agents.
In conclusion, 3-Methoxy-5-Quinolinol (CAS No. 881656-36-6) represents a significant compound in pharmaceutical chemistry due to its structural versatility and potential biological applications. Its role as a precursor in drug discovery and its promising pharmacological properties make it a valuable asset in ongoing research efforts. As synthetic methodologies continue to advance, further exploration of this compound is expected to yield novel therapeutic agents with broad clinical applications.
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